

# Introduction: A Bifunctional Reagent for Advanced Synthesis and Affinity Applications

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-(Butylsulfonamido)phenylboronic acid |
| CAS No.:       | 1072945-66-4                           |
| Cat. No.:      | B1521690                               |

[Get Quote](#)

**4-(Butylsulfonamido)phenylboronic acid** (CAS No. 1072945-66-4) is a specialized arylboronic acid that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines the versatile reactivity of a boronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with a functional sulfonamide moiety. This bifunctional nature makes it more than just a passive scaffold component; the electron-withdrawing properties of the butylsulfonamido group actively modulate the reactivity of the boronic acid, enhancing its utility in specialized applications such as affinity chromatography and the synthesis of complex molecular architectures.<sup>[1]</sup>

This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling protocols, designed to equip researchers with the practical and theoretical knowledge required to leverage this reagent effectively.

## Physicochemical and Structural Characteristics

The key to harnessing **4-(Butylsulfonamido)phenylboronic acid** lies in understanding its fundamental properties. The presence of the sulfonamide group para to the boronic acid is a

deliberate design feature that significantly influences its chemical behavior.

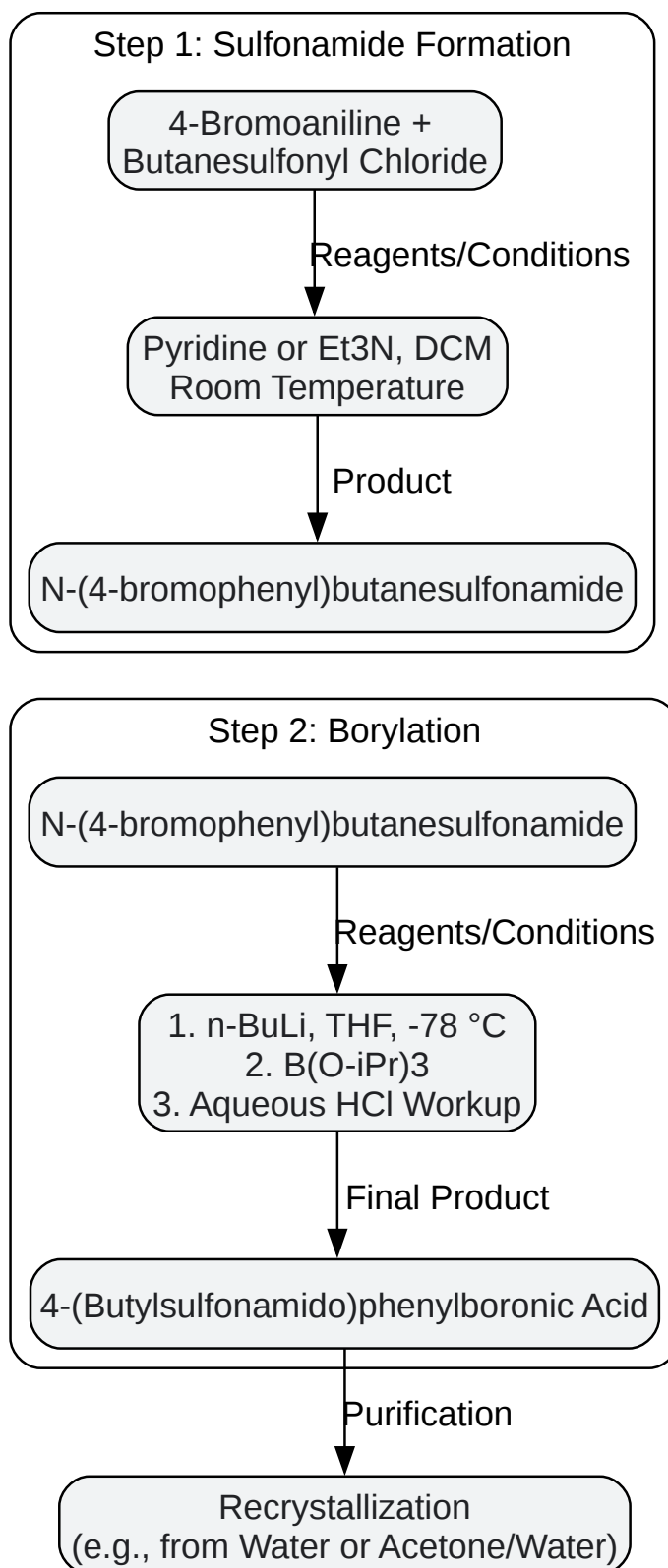
| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 1072945-66-4  | [2]       |
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> BNO <sub>4</sub> S  | N/A       |
| Molecular Weight  | 257.11 g/mol  | N/A       |
| Melting Point     | 180 - 190 °C  | [2]       |
| Appearance        | White to off-white crystalline powder   | General   |
| Solubility        | Soluble in polar organic solvents (e.g., Methanol, DMSO); low solubility in nonpolar hydrocarbons.[3][4][5] | General   |

#### Key Structural Insights:

- **Enhanced Lewis Acidity:** The strongly electron-withdrawing butylsulfonamido group decreases the electron density on the boron atom. This increases the Lewis acidity of the boronic acid, which in turn lowers its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] This enhanced acidity is crucial for its application in forming stable boronate esters with cis-diols at or near physiological pH.[1]
- **Equilibrium with Boroxines:** Like other boronic acids, **4-(Butylsulfonamido)phenylboronic acid** can exist in equilibrium with its cyclic anhydride trimer, known as a boroxine. Boroxines are formed by the dehydration of three boronic acid molecules and are generally less reactive in cross-coupling reactions. For optimal performance in synthesis, it is often critical to use the monomeric boronic acid, which may require recrystallization of the commercial material before use.

## Synthesis and Purification: A Representative Pathway

While specific patent literature for the direct synthesis of CAS 1072945-66-4 is not prevalent, a reliable and scalable two-step pathway can be constructed based on established organometallic methodologies.<sup>[6][7][8]</sup> The process involves the initial formation of a sulfonamide from a readily available aryl bromide, followed by a low-temperature borylation.



[Click to download full resolution via product page](#)

Caption: A representative two-step synthesis workflow.

## Detailed Experimental Protocol (Representative)

### Step 1: Synthesis of N-(4-bromophenyl)butanesulfonamide

- To a stirred solution of 4-bromoaniline (1.0 eq.) in dichloromethane (DCM) in an ice bath, add triethylamine (1.1 eq.).<sup>[8]</sup>
- Slowly add butanesulfonyl chloride (1.05 eq.) dropwise, ensuring the temperature remains below 10 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting aniline.
- Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude N-(4-bromophenyl)butanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Check: The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, driving the sulfonamide formation to completion.

### Step 2: Borylation to form **4-(Butylsulfonamido)phenylboronic acid**

- Dissolve the purified N-(4-bromophenyl)butanesulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 2.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.<sup>[7]</sup>
- To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)<sub>3</sub>, 1.5 eq.) dropwise, again keeping the temperature at -78 °C.
- After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

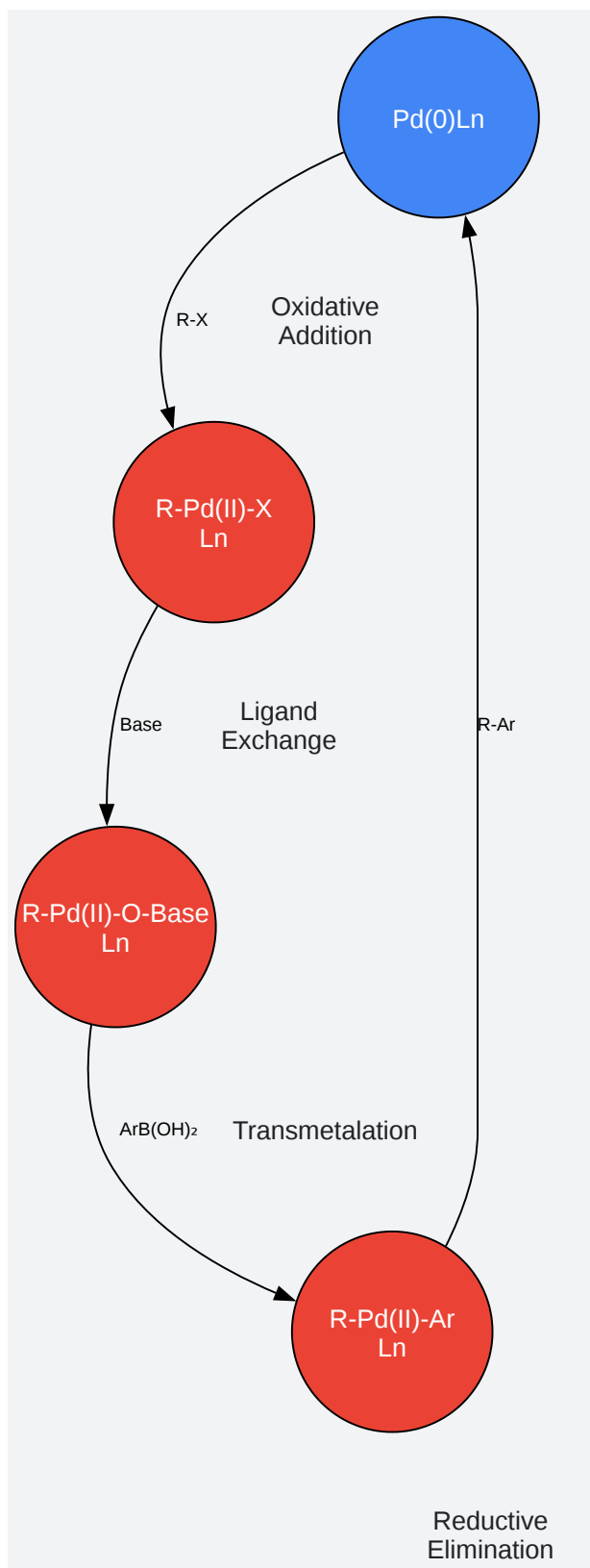
- Quench the reaction by carefully adding 1M HCl at 0 °C. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
- Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the final product by recrystallization to yield pure **4-(Butylsulfonamido)phenylboronic acid**.

Causality Check: The extremely low temperature (-78 °C) is critical during the lithium-halogen exchange and borylation steps to prevent side reactions, such as the deprotonation of the sulfonamide N-H or attack of the n-BuLi on the sulfonyl group. The acidic workup is required to hydrolyze the initially formed boronate ester to the desired boronic acid.

Self-Validation: The identity and purity of the final product should be confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry. In the <sup>1</sup>H NMR spectrum, expect to see characteristic signals for the butyl group (a triplet, a sextet, a quintet, and a triplet), two doublets in the aromatic region indicative of para-substitution, a broad singlet for the B(OH)<sub>2</sub> protons, and a singlet for the N-H proton.

## Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary synthetic application of this reagent is in the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.<sup>[5][9]</sup> It allows for the coupling of the 4-(butylsulfonamido)phenyl moiety to a wide range of organic halides or triflates, providing access to complex biaryl structures that are common motifs in pharmaceuticals.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Representative Suzuki-Miyaura Protocol

- To a reaction vessel, add the aryl halide (Ar-X, 1.0 eq.), **4-(Butylsulfonamido)phenylboronic acid** (1.2-1.5 eq.), and a suitable base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 2.0-3.0 eq.).
- Add a palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 1-5 mol%) or a combination of a palladium source (e.g.,  $Pd(OAc)_2$ ) and a ligand (e.g., SPhos, XPhos).
- De-gas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
- Add a de-gassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Expert Insight: The choice of base is critical. It participates in the transmetalation step by forming a more nucleophilic boronate species  $[ArB(OH)_3]^-$ , which facilitates the transfer of the aryl group from boron to the palladium center.[9] For challenging couplings, stronger bases like  $Cs_2CO_3$  or  $K_3PO_4$  are often more effective.

## Core Application II: Boronate Affinity Chromatography

A key advantage of this specific boronic acid is its suitability for boronate affinity chromatography at physiological pH.[1] The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing it to form a stable, anionic tetrahedral boronate ester with cis-diols in a pH range of 5.5-7.5. This is a significant improvement over unsubstituted phenylboronic acid, which requires a more alkaline pH (>8.5) for efficient binding.

This property enables the selective capture and purification of biomolecules containing cis-diol moieties, such as:

- Glycoproteins and Glycans: Targeting the sugar residues.
- Catecholamines: Such as dopamine and epinephrine.
- Ribonucleosides: Like adenosine.

Caption: pH-dependent binding in boronate affinity systems.

## Safety and Handling

Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.

- Hazard Identification: This compound belongs to a class of chemicals that are generally considered harmful if swallowed and may cause skin and eye irritation.[\[10\]](#)
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[\[8\]](#)
- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of the fine powder.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[\[11\]](#) The compound can be hygroscopic, and absorption of water can promote the formation of the less reactive boroxine.

## Conclusion

**4-(Butylsulfonamido)phenylboronic acid** is a highly valuable and versatile reagent. Its utility extends beyond that of a simple arylboronic acid for Suzuki-Miyaura coupling. The integrated sulfonamide functionality provides a handle for modulating molecular properties and, more importantly, activates the boronic acid for high-affinity interactions at physiological pH. This dual character makes it an indispensable tool for medicinal chemists synthesizing novel therapeutics and for biochemists developing advanced separation and sensing platforms.

## References

- Liu, X., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. *Journal of Chromatography A*, 1178(1-2), 131-139. [[Link](#)]
- Pinto, M., Silva, F., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 25(18), 4323. [[Link](#)]
- Adams, J., et al. (1998). Boronic ester and acid compounds.
- He, Z., et al. (2003). Process for the preparation of substituted phenylboronic acids.
- Chen, C., et al. (2013). Process for preparing 4-borono-l-phenylalanine.
- Wikipedia contributors. (n.d.). Phenylboronic acid. Wikipedia. [[Link](#)]
- Liu, X., & Scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [[Link](#)]
- Bhandari, D., et al. (2019). Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. [[Link](#)]
- Deredas, D., & Zielenkiewicz, W. (2005). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [[Link](#)]
- Reddy, P. A., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. *Tetrahedron Letters*, 55(48), 6569-6572. [[Link](#)]
- Akita, H., & Uesugi, S. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. *Sensors*, 14(11), 21639-21657. [[Link](#)]
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... *Molecules*, 27(14), 4417. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 2. [combi-blocks.com](#) [[combi-blocks.com](#)]
- 3. Phenylboronic acid - Wikipedia [[en.wikipedia.org](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. Phenylboronic acid | 98-80-6 [[chemicalbook.com](#)]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. [triggered.stanford.clockss.org](#) [[triggered.stanford.clockss.org](#)]
- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 9. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [[patents.google.com](#)]
- 10. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [[patents.google.com](#)]
- 11. [mdpi.com](#) [[mdpi.com](#)]
- To cite this document: BenchChem. [Introduction: A Bifunctional Reagent for Advanced Synthesis and Affinity Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521690/docs#introduction-a-bifunctional-reagent-for-advanced-synthesis-and-affinity-applications>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)